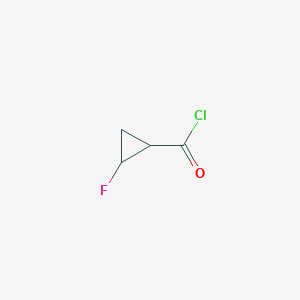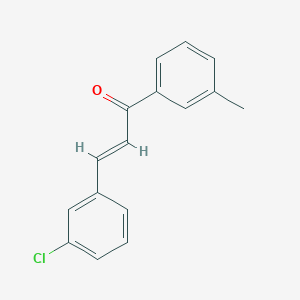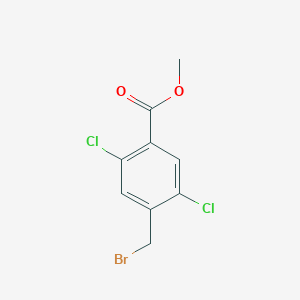
1-(Cyclopentadienyl)-2-(inden-1-yl)-ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopentadienyl)-2-(inden-1-yl)-ethane, also known as CIE, is an organosilicon compound that has recently been studied for its potential applications in a variety of scientific fields. CIE is a type of cyclopentadienyl-based organosilicon compound that contains both a cyclopentadienyl and an indenyl group. It has a molecular formula of C20H16. CIE has been studied for its potential applications in organic synthesis, photochemistry, and catalysis.
Wirkmechanismus
The mechanism of action of 1-(Cyclopentadienyl)-2-(inden-1-yl)-ethane is not yet fully understood. However, it is believed that 1-(Cyclopentadienyl)-2-(inden-1-yl)-ethane acts as a Lewis acid in the presence of a base and a palladium catalyst. This allows the cyclopentadiene and indene to react and form 1-(Cyclopentadienyl)-2-(inden-1-yl)-ethane.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(Cyclopentadienyl)-2-(inden-1-yl)-ethane are not yet known. However, it is believed that 1-(Cyclopentadienyl)-2-(inden-1-yl)-ethane may have potential applications in the treatment of certain diseases and disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(Cyclopentadienyl)-2-(inden-1-yl)-ethane in laboratory experiments include its low cost and easy availability. Additionally, 1-(Cyclopentadienyl)-2-(inden-1-yl)-ethane is relatively easy to synthesize and can be used in a variety of reactions. The main limitation of 1-(Cyclopentadienyl)-2-(inden-1-yl)-ethane is its lack of stability, as it is prone to decomposition in the presence of light and air.
Zukünftige Richtungen
For 1-(Cyclopentadienyl)-2-(inden-1-yl)-ethane research include further exploration of its potential applications in organic synthesis, photochemistry, and catalysis. Additionally, further research could be done to investigate the biochemical and physiological effects of 1-(Cyclopentadienyl)-2-(inden-1-yl)-ethane. Additionally, further research could be done to explore the potential of 1-(Cyclopentadienyl)-2-(inden-1-yl)-ethane in the treatment of certain diseases and disorders. Finally, further research could be done to improve the stability of 1-(Cyclopentadienyl)-2-(inden-1-yl)-ethane and to develop new methods for its synthesis.
Synthesemethoden
1-(Cyclopentadienyl)-2-(inden-1-yl)-ethane can be synthesized through a variety of methods. One method involves the reaction of cyclopentadiene and indene in the presence of a palladium catalyst and a base. This reaction is carried out in an inert atmosphere at room temperature. Another method involves the reaction of cyclopentadiene and indene with a palladium catalyst and a base in the presence of a Lewis acid. This reaction is carried out at room temperature in an inert atmosphere.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopentadienyl)-2-(inden-1-yl)-ethane has been studied for its potential applications in organic synthesis, photochemistry, and catalysis. In organic synthesis, 1-(Cyclopentadienyl)-2-(inden-1-yl)-ethane can be used as a reagent for the synthesis of a variety of organic compounds. In photochemistry, 1-(Cyclopentadienyl)-2-(inden-1-yl)-ethane can be used as a photosensitizer for the generation of singlet oxygen. In catalysis, 1-(Cyclopentadienyl)-2-(inden-1-yl)-ethane can be used as a catalyst for the formation of carbon-carbon bonds.
Eigenschaften
IUPAC Name |
1-(2-cyclopenta-1,3-dien-1-ylethyl)-1H-indene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-2-6-13(5-1)9-10-15-12-11-14-7-3-4-8-16(14)15/h1-5,7-8,11-12,15H,6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTRXZDKDKFXKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=C1CCC2C=CC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














